molecular formula C6H12N2O2 B1195767 Isovalerylurea CAS No. 2274-08-0

Isovalerylurea

Cat. No. B1195767
CAS RN: 2274-08-0
M. Wt: 144.17 g/mol
InChI Key: KBJPBSNKRUDROY-UHFFFAOYSA-N
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Description

Isovalerylurea is a chemical compound that is classified as a urea derivative. It is synthesized by the reaction of isovaleric acid with urea. Isovalerylurea has been found to have various biochemical and physiological effects, making it a subject of interest in scientific research.

Scientific Research Applications

  • Metabolites in Human Urine : Isovalerylurea metabolites, including a-(N-acetylcystein-S-yl)isovalerylurea (AcCVU) and a-(cystein-S-yl)isovalerylurea (CVU), have been identified in human urine following the administration of a-bromoisovalerylurea, a sedative. These findings suggest that Isovalerylurea and its derivatives could be significant in metabolic studies and drug metabolism research (Niederwieser, Steinmann, & Matasović, 1978).

  • Sedative Agents Research : Isovalerylurea was explored as a potential sedative agent. N-substituted piperazines, including isovaleryl amides, ureas, and biurets, were synthesized and tested. However, no sedative or central nervous system depressant effects were observed in rabbits at the tested dose levels (Keller & LaFORGE, 1952).

  • Isovaleric Acidemia Treatment : Isovaleric acidemia, a result of isovaleryl-coenzyme A dehydrogenase deficiency, shows marked reduction of free carnitine. Isovalerylcarnitine, a specific metabolite for this disorder, has been identified. L-carnitine therapy has proven effective in preventing hospitalizations in patients with this genetic disorder, highlighting the therapeutic applications of isovalerylurea-related compounds (Roe et al., 1984).

  • Bacteriostatic Activity against Mycobacterium tuberculosis : Isoxyl, a thiourea derivative closely related to Isovalerylurea, was used clinically for tuberculosis treatment in the 1960s. It inhibits the synthesis of oleic and mycolic acids in Mycobacterium tuberculosis. Understanding the mode of action of isoxyl contributes to the broader understanding of thiourea derivatives, including isovalerylurea (Korduláková et al., 2007).

  • Isovaleric Acidemia Dietary Compliance : Research shows varying outcomes in isovaleric acidemia, potentially due to dietary compliance. This research adds to the understanding of how diet and metabolism interact with isovalerylurea-related compounds (Castorina et al., 2008).

properties

IUPAC Name

N-carbamoyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPBSNKRUDROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340881
Record name ISOVALERYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovalerylurea

CAS RN

2274-08-0
Record name ISOVALERYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Niederwieser, B Steinmann… - Journal of Chromatography …, 1978 - Elsevier
Large amounts of a-(N-acetylcystein-S-yl)isovalerylurea (AcCVU) and a-(cystein-S-yl)isovalerylurea (CVU) and trace amounts of isovalthine (Ivt), N-acetylisovalthine (AcIvt) and a-(…
Number of citations: 21 www.sciencedirect.com
T UNO, K MACHIDA, Y SAITO - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
… isovalerylurea and the type II spectrum by oc-broinopropionylurea, oc-brorno—isobutyrylurea, the oc—form crystal of oc-bromo—isovalerylurea… oc-bromo-isovalerylurea is different from …
Number of citations: 4 www.jstage.jst.go.jp
JM te Koppele - Pharmaceutisch Weekblad, 1989 - Springer
… The pharmacokinetic properties of cz-bromoisovalerylurea comply well with the require… -time curve and the dose of cz-bromoisovalerylurea indicates non-saturation conditions in the …
Number of citations: 2 link.springer.com
S KITAMURA, T YOSHIMURA, S KANBARA… - Drug Metabolism and …, 2000 - jstage.jst.go.jp
Stereoselective debromination of R, S-(α-bromoisovaleryl) urea (R, S-BIU) to isovalerylurea (IVU) in rats in vivo and in vitro was shown. IVU was isolated and identified in the blood of …
Number of citations: 3 www.jstage.jst.go.jp
B Hokfelt, A Jonsson - Journal of Medicinal Chemistry, 1962 - ACS Publications
In Part I of this series1 we reported the synthesis and hypoglycemic activity of a number of 1-sulf onyl-3-alkylureas, RSChNHCONHR', ie, compounds closely related to the drug 1-p-…
Number of citations: 3 pubs.acs.org
H Tsuchihashi, M Nishikawa, K Igarashi… - Journal of analytical …, 1998 - academic.oup.com
… New bromisoval (bromural) metabolites in human urine: oc-(cystein-5yl)isovalerylurea, u.-(N-acetylcystein-S-yl)isovalerylurea and 0c(cystein-S-yl)isovaleric acid. ]. Chromatogr. 147:163…
Number of citations: 8 academic.oup.com
WI Weaver, JK Simons, WE Baldwin - Journal of the American …, 1944 - ACS Publications
… Later Einhorn9 patented the reaction products of these alcohols with isovalerylurea. More recently there has appeared a patent10 on the use of several bis-(dialkylaminomethyl)-ureas …
Number of citations: 25 pubs.acs.org
K Oka, S Kitamurax, K Tatsumi - Journal of pharmacy and …, 1996 - Wiley Online Library
… in rabbits, and a-(cystein-S-yl)isovalerylurea, a-(N-acetylcystein-S-y1)isovalerylurea and a-(cysteamin-S-y1)isovaleric acid in man. In addition, the reductive debromination of the drug to …
Number of citations: 7 onlinelibrary.wiley.com
E Tanaka, T Nakamura, A Nagashima… - … of Chromatography B …, 2001 - Elsevier
In the present study, small volumes of plasma were used for the measurement of bromvalerylurea (BVU), its metabolite, 3-methylbutyrylurea (MVU), and bromide in carbon tetrachloride (…
Number of citations: 7 www.sciencedirect.com
JN Lin, HL Lin, CK Huang, CH Lai, HC Chung… - Clinical …, 2008 - Taylor & Francis
Background. Bromides are still sold as sedatives, antitussives, and anticonvulsants in many countries. Bromovalerylurea is a bromide-containing sedative-hypnotic that is occasionally …
Number of citations: 6 www.tandfonline.com

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